[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiourea is an organic compound that features a boron-containing dioxaborolane ring and a thiourea group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiourea typically involves the reaction of 3-bromoaniline with tetramethyl-1,3,2-dioxaborolane under palladium-catalyzed conditions to form the boron-containing intermediate. This intermediate is then reacted with thiourea under appropriate conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiourea can undergo various chemical reactions, including:
Substitution Reactions: The boron-containing dioxaborolane ring can participate in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Oxidation and Reduction: The thiourea group can be oxidized to form sulfonyl derivatives or reduced to form corresponding amines.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene or ethanol.
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Sulfonyl Derivatives: Formed through oxidation of the thiourea group.
Amines: Formed through reduction of the thiourea group.
Scientific Research Applications
[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiourea has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Materials Science: Utilized in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of [3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiourea involves its ability to form stable complexes with various molecular targets. The boron-containing dioxaborolane ring can interact with diols and other nucleophiles, while the thiourea group can form hydrogen bonds and coordinate with metal ions . These interactions enable the compound to modulate biological pathways and chemical reactions effectively.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Similar boron-containing compound used in Suzuki-Miyaura coupling reactions.
Thiourea Derivatives: Compounds with similar thiourea groups used in various chemical reactions and applications.
Uniqueness
[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiourea is unique due to the combination of the boron-containing dioxaborolane ring and the thiourea group. This dual functionality allows it to participate in a wider range of chemical reactions and form more diverse complexes compared to compounds with only one of these functional groups .
Properties
IUPAC Name |
[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BN2O2S/c1-12(2)13(3,4)18-14(17-12)9-6-5-7-10(8-9)16-11(15)19/h5-8H,1-4H3,(H3,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGVQZQBZVEBPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.